Cas no 185681-81-6 (2-Propenoic acid,3-[1-methyl-5-(3-methyl-2-buten-1-yl)-1H-imidazol-4-yl]-, methyl ester, (2E)-)
![2-Propenoic acid,3-[1-methyl-5-(3-methyl-2-buten-1-yl)-1H-imidazol-4-yl]-, methyl ester, (2E)- structure](https://nl.kuujia.com/scimg/cas/185681-81-6x500.png)
185681-81-6 structure
Productnaam:2-Propenoic acid,3-[1-methyl-5-(3-methyl-2-buten-1-yl)-1H-imidazol-4-yl]-, methyl ester, (2E)-
2-Propenoic acid,3-[1-methyl-5-(3-methyl-2-buten-1-yl)-1H-imidazol-4-yl]-, methyl ester, (2E)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenoic acid,3-[1-methyl-5-(3-methyl-2-buten-1-yl)-1H-imidazol-4-yl]-, methyl ester, (2E)-
- FUNGERIN
- BS-1185
- 185681-81-6
- Methyl (E)-3-[1-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate
- CHEBI:224865
- Methyl (E)-3-(1-methyl-5-(3-methylbut-2-en-1-yl)-1H-imidazol-4-yl)acrylate
- AKOS030213193
-
- Inchi: InChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+
- InChI-sleutel: LLJZWVUHEIKSRC-SOFGYWHQSA-N
- LACHT: COC(/C=C/C1=C(C/C=C(\C)/C)N(C)C=N1)=O
Berekende eigenschappen
- Exacte massa: 234.13700
- Monoisotopische massa: 234.136827821g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 5
- Complexiteit: 319
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 44.1Ų
Experimentele eigenschappen
- PSA: 44.12000
- LogboekP: 2.11500
2-Propenoic acid,3-[1-methyl-5-(3-methyl-2-buten-1-yl)-1H-imidazol-4-yl]-, methyl ester, (2E)- Gerelateerde literatuur
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John R. Lewis Nat. Prod. Rep. 2001 18 95
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John R. Lewis Nat. Prod. Rep. 2001 18 95
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Zhong Jin Nat. Prod. Rep. 2009 26 382
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John R. Lewis Nat. Prod. Rep. 2001 18 95
-
Zhong Jin Nat. Prod. Rep. 2006 23 464
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